molecular formula C6H6BrNOS B1334563 N-(5-bromothiophen-2-yl)acetamide CAS No. 68236-26-0

N-(5-bromothiophen-2-yl)acetamide

Cat. No. B1334563
CAS RN: 68236-26-0
M. Wt: 220.09 g/mol
InChI Key: SVIZHRDMDNJNMC-UHFFFAOYSA-N
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Patent
US04375544

Procedure details

1 mole of 2-acetamido-5-bromothiophen was reacted with 1 mole dimethylformamide and 3 moles phosphorus oxychloride under reflux in tetrachloroethane for 3 hours at a temperature of 138° C. The compound of formula V in which R1 represents bromo, X represents chloro, and R2, R3 and R4 represent hydrogen was isolated in a yield of 66%. The remainder of the product was accounted for, mainly as unreacted starting material together with a small amount (ca 1%) of polymeric materials. The specified compound of formula V (2-bromo-6-chloro-thieno{2,3-b}-pyridine) was isolated from the crude product by chromatography on a short column of alumina using light petroleum spirit as eluant. The compound was recrystallised from ethanol and had a melting point of 116° C.
Quantity
1 mol
Type
reactant
Reaction Step One
Quantity
1 mol
Type
reactant
Reaction Step One
Quantity
3 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
polymeric materials
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
C([NH:4][C:5]1[S:6][C:7]([Br:10])=[CH:8][CH:9]=1)(=O)C.[CH3:11]N(C)C=O.P(Cl)(Cl)(Cl)=O.[H][H].[Cl:23][CH2:24][C:25](Cl)(Cl)Cl>>[Br:10][C:7]1[S:6][C:5]2=[N:4][C:24]([Cl:23])=[CH:25][CH:11]=[C:9]2[CH:8]=1

Inputs

Step One
Name
Quantity
1 mol
Type
reactant
Smiles
C(C)(=O)NC=1SC(=CC1)Br
Name
Quantity
1 mol
Type
reactant
Smiles
CN(C=O)C
Name
Quantity
3 mol
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
polymeric materials
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCC(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was isolated in a yield of 66%

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=2C(=NC(=CC2)Cl)S1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 66%
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.